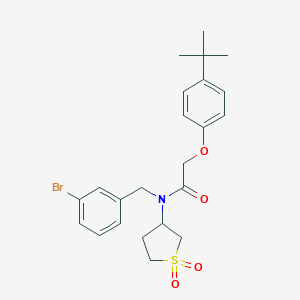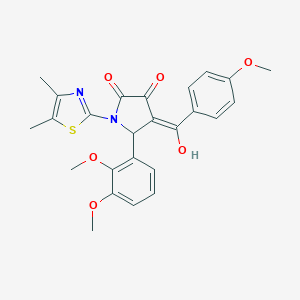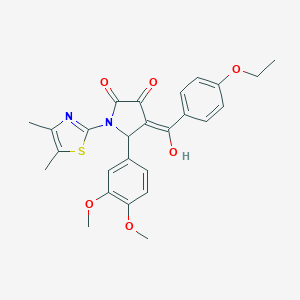![molecular formula C19H20N2O3 B265166 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B265166.png)
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the inhibition of various enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. It also induces cell death in cancer cells by activating apoptotic pathways.
Biochemical and Physiological Effects:
Studies have shown that 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has minimal toxicity and is well tolerated in vivo. It has been found to have a low affinity for human cytochrome P450 enzymes, which suggests that it may have a low risk of drug-drug interactions. Additionally, it has been shown to have a low potential for inducing drug resistance in microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide in lab experiments include its broad-spectrum activity against microorganisms and its potential use in cancer therapy. However, its limitations include its relatively high cost of synthesis and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide. These include:
1. Further investigation of its mechanism of action and its potential use in combination therapy for cancer treatment.
2. Development of more efficient and cost-effective synthesis methods.
3. Investigation of its potential use in the treatment of other diseases, such as viral infections.
4. Exploration of its potential use as a tool in chemical biology research.
5. Investigation of its potential use in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has shown promising results in scientific research. Its potential applications in various fields make it a valuable compound for further investigation. However, more studies are needed to determine its safety and efficacy in humans and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide involves the reaction of quinoline-5-carboxylic acid with 2-oxabicyclo[2.2.1]hept-5-en-3-one in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propriétés
Nom du produit |
4,7,7-trimethyl-3-oxo-N-(quinolin-5-yl)-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-oxo-N-quinolin-5-yl-3-oxabicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C19H20N2O3/c1-17(2)18(3)9-10-19(17,24-16(18)23)15(22)21-14-8-4-7-13-12(14)6-5-11-20-13/h4-8,11H,9-10H2,1-3H3,(H,21,22) |
Clé InChI |
NVVWRZKRZBBMTF-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C |
SMILES canonique |
CC1(C2(CCC1(OC2=O)C(=O)NC3=CC=CC4=C3C=CC=N4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}[5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methanolate](/img/structure/B265083.png)
![ethyl 4-[(E)-hydroxy-[2-(5-methylfuran-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265087.png)
![ethyl 4-{[1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265088.png)
![2-[(3,4-Dimethylphenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B265092.png)
![2-[5-(3,4-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile](/img/structure/B265096.png)
![7-(3,4-dimethoxyphenyl)-5-methylbenzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B265117.png)
![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)




![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)